molecular formula C14H13ClF3NO B13053158 (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Cat. No.: B13053158
M. Wt: 303.71 g/mol
InChI Key: PVWSWCJDBUKKIP-ZOWNYOTGSA-N
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Description

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the preparation of 4-(trifluoromethoxy)phenylboronic acid or 4-(trifluoromethoxy)phenylmagnesium bromide

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable phenylmethanamine derivative under controlled conditions.

    Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H13ClF3NO

Molecular Weight

303.71 g/mol

IUPAC Name

(S)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m0./s1

InChI Key

PVWSWCJDBUKKIP-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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